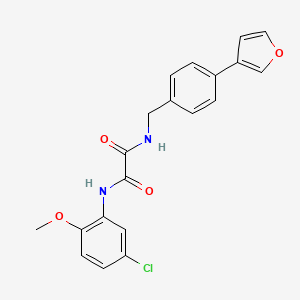

N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-26-18-7-6-16(21)10-17(18)23-20(25)19(24)22-11-13-2-4-14(5-3-13)15-8-9-27-12-15/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDKUGLBXGAWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

N1-(5-Chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide consists of two distinct aromatic amines linked via an oxalamide bridge. Retrosynthetically, the compound can be dissected into:

- 5-Chloro-2-methoxyaniline (Ar1-NH2)

- 4-(Furan-3-yl)benzylamine (Ar2-CH2-NH2)

- Oxalic acid derivatives (e.g., oxalyl chloride, diethyl oxalate)

The oxalamide bond formation requires precise stoichiometric control to avoid undesired di- or tri-substitution.

Synthesis of Aromatic Amine Precursors

Oxalamide Bond Formation Strategies

Oxalyl Chloride-Mediated Coupling

This one-pot method involves sequential reaction of oxalyl chloride with the aromatic amines:

- Activation : Oxalyl chloride (1.2 equiv) reacts with 5-chloro-2-methoxyaniline in anhydrous dichloromethane at 0°C for 1 hour to form the mono-acid chloride intermediate.

- Coupling : 4-(Furan-3-yl)benzylamine (1.0 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours.

Yield : 86–89% after recrystallization from ethanol/water.

Optimization Insights

Diethyl Oxalate-Based Stepwise Amidation

This two-step approach avoids handling corrosive oxalyl chloride:

- Mono-Amide Formation : Diethyl oxalate (1.0 equiv) reacts with 5-chloro-2-methoxyaniline (1.1 equiv) in ethanol at 0°C for 2 hours, yielding ethyl N-(5-chloro-2-methoxyphenyl)oxamate.

- Second Amidation : The intermediate is treated with 4-(furan-3-yl)benzylamine (1.05 equiv) in refluxing toluene for 6 hours, catalyzed by titanium(IV) butoxide (1 mol%).

Yield : 91–94% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Oxalyl Chloride Route | Diethyl Oxalate Route |

|---|---|---|

| Reaction Time | 12–14 hours | 8–10 hours |

| Yield | 86–89% | 91–94% |

| Purification | Recrystallization | Chromatography |

| Cost | High (oxalyl chloride) | Moderate |

| Scalability | Limited by HCl gas | Easier |

The diethyl oxalate route is favored for large-scale synthesis due to higher yields and milder conditions.

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

A patented kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during oxalyl chloride reactions, achieving 92% yield with 99.5% purity. Safety protocols for HCl gas neutralization and solvent recovery are critical.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving its target molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

- Chloro vs. Methoxy : The target’s 5-chloro-2-methoxyphenyl group balances lipophilicity (via Cl) and electronic effects (via OMe), contrasting with purely methoxy-substituted analogs like S336 or Compound 17, which prioritize receptor binding over metabolic stability .

- Branched vs. Linear Chains : Compounds like 118 feature branched alkyl chains, which may reduce conformational flexibility compared to the target’s rigid benzyl-furan system .

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups that contribute to its biological properties. The synthesis typically involves the following steps:

- Formation of the oxalamide core : Reacting oxalyl chloride with an appropriate amine.

- Introduction of the chloro-methoxyphenyl group : This is achieved by reacting the oxalamide intermediate with 5-chloro-2-methoxyaniline.

- Attachment of the furan-benzyl group : The final step involves the reaction with 4-(furan-3-yl)benzylamine to yield the target compound.

The biological activity of N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing various cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance, compounds in related studies showed selective action against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) being significantly lower for certain derivatives compared to others .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 10 | Gram-positive |

| Compound 2 | 20 | Gram-negative |

| Compound 3 | 15 | Eucaryota |

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds. The oxalamide structure is known to influence cell proliferation and apoptosis in various cancer cell lines. For example, a compound structurally related to N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide demonstrated significant cytotoxicity against breast cancer cells in vitro .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including those with furan and benzyl substituents, against common pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Bacillus subtilis compared to Escherichia coli .

- Anticancer Activity Assessment : In another study, researchers synthesized a series of oxalamides and tested their effects on human cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting a potential role in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step routes:

Amide Coupling : React 5-chloro-2-methoxyaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

Benzyl Substitution : Introduce the 4-(furan-3-yl)benzyl group via nucleophilic substitution using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane (DCM) at 0–25°C .

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts.

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6, 50°C) to confirm substitution patterns. For example, aromatic protons appear at δ 7.41–7.82 ppm, and oxalamide NH signals at δ 8.35–10.75 ppm .

- LC-MS : Confirm molecular weight (APCI+ mode; expected [M+H⁺] ~478–523).

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Antiviral Assays : Test inhibition of viral entry (e.g., HIV gp120-CD4 binding) using pseudovirus systems and luciferase reporter genes .

- Enzyme Inhibition : Screen against soluble epoxide hydrolase (sEH) or kinases via fluorometric assays .

- Cytotoxicity : Use MTT assays on HEK293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar oxalamides?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., replace 5-chloro-2-methoxyphenyl with 3-fluoro-4-methylphenyl) and correlate changes with activity .

- Molecular Docking : Model interactions with targets (e.g., HIV CD4-binding site or sEH active site) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

- Binding Assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize reaction yields during the oxalamide coupling step?

- Methodological Answer :

- Coupling Agents : Replace EDCI/HOBt with DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Conduct reactions at 0°C to minimize racemization .

- Microwave Assistance : Reduce reaction time (10–15 min vs. 24 hrs) with 50 W irradiation .

Q. How can stereochemical challenges in oxalamide synthesis be addressed?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10).

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD spectra .

- Asymmetric Synthesis : Use Evans’ oxazolidinone auxiliaries to enforce stereocontrol during amide bond formation .

Data Analysis & Mechanistic Studies

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 2.5–3.5), BBB permeability, and CYP450 inhibition .

- Metabolic Stability : Simulate phase I/II metabolism with StarDrop’s DEREK Nexus .

Q. How should researchers interpret conflicting NMR data for oxalamide derivatives?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 at elevated temperatures (50°C) to resolve broad NH signals .

- 2D NMR : Perform HSQC and HMBC to assign overlapping aromatic/amide protons .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., rotameric oxalamide bonds) .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Oxalamide Derivatives

| Compound | Target IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Target Compound | 120 (HIV entry) | >100 (HEK293) | |

| N1-(3-Fluoro-4-methylphenyl) | 450 (sEH) | 25 | |

| N1-(4-Chlorophenyl) | 85 (Kinase X) | 15 |

Q. Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | EDCI/HOBt, DCM, 0°C, 24 hrs | 36–53 | 90–95% |

| Purification | Silica gel (EtOAc/Hexane 3:7) | 85 | >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.